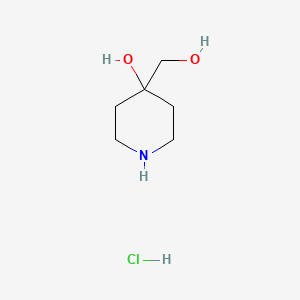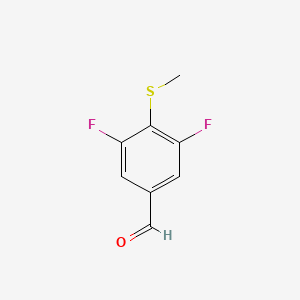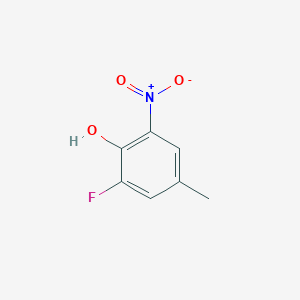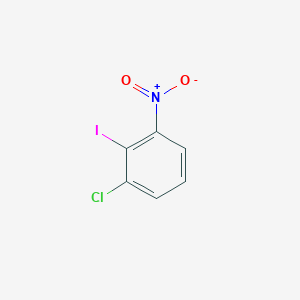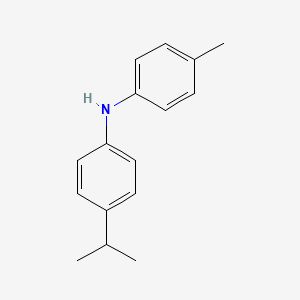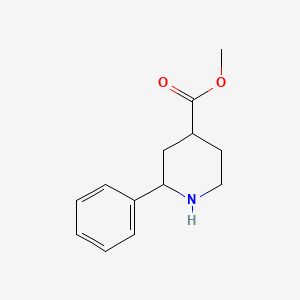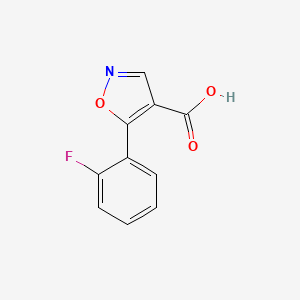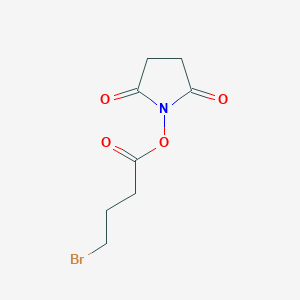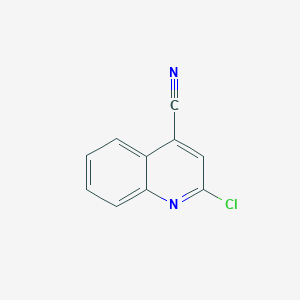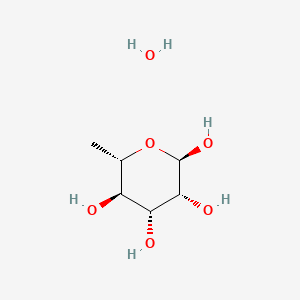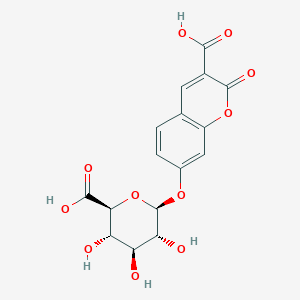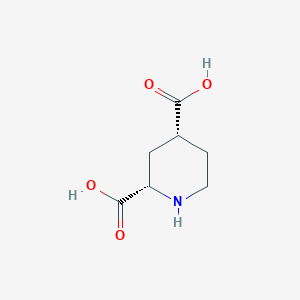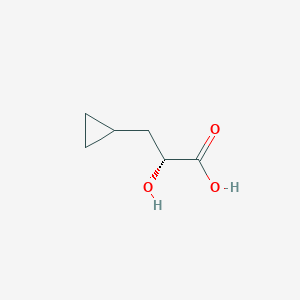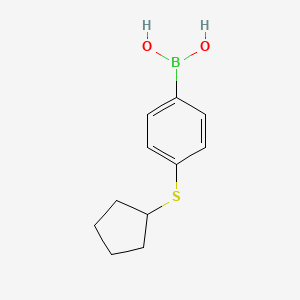
4-(Cyclopentylsulfanyl)phenylboronic acid
Overview
Description
4-(Cyclopentylsulfanyl)phenylboronic acid is an organoboron compound with the molecular formula C11H15BO2S. It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a cyclopentylsulfanyl group. This compound is of interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Mechanism of Action
Target of Action
The primary target of 4-(Cyclopentylsulfanyl)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
This compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway affected by this compound is the SM cross-coupling reaction . The downstream effects of this pathway involve the formation of new carbon-carbon bonds, which is a crucial step in many organic synthesis processes .
Pharmacokinetics
It is known that the compound is used in the sm coupling reaction, which is characterized by exceptionally mild and functional group tolerant reaction conditions .
Result of Action
The molecular and cellular effects of this compound’s action are the formation of new carbon-carbon bonds via the SM coupling reaction . This results in the synthesis of new organic compounds, which can be used in various applications in organic chemistry .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the SM coupling reaction, in which the compound is used, is known to be environmentally benign . .
Biochemical Analysis
Biochemical Properties
4-(Cyclopentylsulfanyl)phenylboronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound is known to interact with enzymes that possess active sites containing serine or threonine residues. The boronic acid group in this compound forms reversible covalent bonds with the hydroxyl groups of these residues, leading to enzyme inhibition. Additionally, this compound can interact with proteins that have exposed cysteine residues, forming thioether bonds through the cyclopentylsulfanyl group. These interactions can modulate the activity of enzymes and proteins, making this compound a valuable tool for studying enzyme mechanisms and protein functions .
Cellular Effects
This compound has been shown to influence various cellular processes. In particular, this compound can affect cell signaling pathways by inhibiting enzymes involved in phosphorylation and dephosphorylation reactions. By modulating the activity of these enzymes, this compound can alter gene expression and cellular metabolism. Studies have demonstrated that this compound can induce apoptosis in cancer cells by disrupting key signaling pathways, leading to cell death. Additionally, this compound has been observed to affect cellular metabolism by inhibiting enzymes involved in glycolysis and the citric acid cycle, thereby reducing the energy production in cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with specific biomolecules. The boronic acid group in this compound can form reversible covalent bonds with the hydroxyl groups of serine or threonine residues in enzymes, leading to enzyme inhibition. This interaction is particularly important in the context of proteases and kinases, where the inhibition of these enzymes can have significant effects on cellular processes. Additionally, the cyclopentylsulfanyl group in this compound can form thioether bonds with cysteine residues in proteins, further modulating their activity. These interactions can lead to changes in gene expression and cellular metabolism, making this compound a valuable tool for studying molecular mechanisms in biochemical research .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under refrigerated conditions, but it can degrade over time when exposed to light and heat. Studies have shown that the long-term effects of this compound on cellular function can vary depending on the duration of exposure. In in vitro studies, prolonged exposure to this compound has been observed to cause sustained inhibition of enzyme activity and disruption of cellular processes. In in vivo studies, the long-term effects of this compound on cellular function have been shown to include changes in gene expression and metabolic flux .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At low doses, this compound has been observed to inhibit enzyme activity and modulate cellular processes without causing significant toxicity. At high doses, this compound can cause toxic effects, including liver and kidney damage. Studies have shown that there is a threshold dose above which the toxic effects of this compound become pronounced. These findings highlight the importance of careful dosage optimization in animal studies to minimize adverse effects while maximizing the biochemical benefits of this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to enzyme inhibition and protein interactions. This compound can interact with enzymes involved in glycolysis and the citric acid cycle, leading to changes in metabolic flux and metabolite levels. Additionally, this compound can affect the activity of enzymes involved in the synthesis and degradation of biomolecules, further influencing metabolic pathways. The interactions of this compound with specific enzymes and cofactors can lead to changes in the overall metabolic profile of cells, making it a valuable tool for studying metabolic pathways in biochemical research .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cell membranes through specific transporters, allowing it to reach its target sites within cells. Additionally, this compound can bind to proteins in the cytoplasm and nucleus, affecting its localization and accumulation. Studies have shown that the distribution of this compound within cells can vary depending on the presence of specific transporters and binding proteins, highlighting the importance of these interactions in determining the cellular effects of this compound .
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with specific targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within cells through the presence of targeting signals in its structure. Additionally, post-translational modifications, such as phosphorylation and ubiquitination, can affect the localization and activity of this compound. Studies have shown that this compound can localize to the cytoplasm, nucleus, and mitochondria, where it can exert its effects on cellular processes. The subcellular localization of this compound is an important factor in determining its biochemical properties and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopentylsulfanyl)phenylboronic acid typically involves the reaction of 4-bromophenylboronic acid with cyclopentylthiol in the presence of a base and a palladium catalyst. The reaction proceeds via a palladium-catalyzed cross-coupling mechanism, forming the desired product with high specificity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclopentylsulfanyl)phenylboronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly in the presence of strong bases.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride are frequently used.
Substitution: Strong bases like sodium hydroxide or potassium tert-butoxide are employed to facilitate substitution reactions.
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Boronate esters.
Substitution: Various substituted phenylboronic acids depending on the nucleophile used.
Scientific Research Applications
4-(Cyclopentylsulfanyl)phenylboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology: The compound is investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the cyclopentylsulfanyl group, making it less reactive in certain contexts.
4-Formylphenylboronic acid: Contains a formyl group instead of a cyclopentylsulfanyl group, leading to different reactivity and applications.
3-Formylphenylboronic acid: Similar to 4-formylphenylboronic acid but with the formyl group in a different position on the phenyl ring.
Uniqueness
4-(Cyclopentylsulfanyl)phenylboronic acid is unique due to the presence of the cyclopentylsulfanyl group, which enhances its stability and reactivity. This makes it particularly valuable in synthetic chemistry and industrial applications where robust and versatile reagents are required.
Properties
IUPAC Name |
(4-cyclopentylsulfanylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BO2S/c13-12(14)9-5-7-11(8-6-9)15-10-3-1-2-4-10/h5-8,10,13-14H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVIXXGONOTAIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)SC2CCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80629657 | |
| Record name | [4-(Cyclopentylsulfanyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80629657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1107580-37-9 | |
| Record name | [4-(Cyclopentylsulfanyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80629657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


